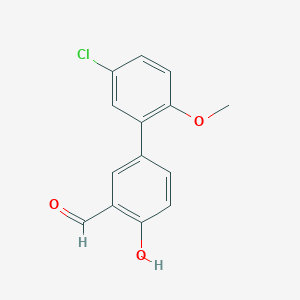
6-(3,5-Dichlorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,5-Dichlorophenyl)-2-formylphenol, 95% (also known as 6-DCPF) is an aromatic compound belonging to the class of phenols. It is a colorless solid that is soluble in various organic solvents. 6-DCPF has been extensively studied due to its potential applications in the fields of medicine, biochemistry, and analytical chemistry. This article will discuss the synthesis method of 6-DCPF, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
6-DCPF has been investigated for its potential applications in medicine, biochemistry, and analytical chemistry. In medicine, 6-DCPF has been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain perception. In biochemistry, 6-DCPF has been used to study the structure and function of proteins. In analytical chemistry, 6-DCPF has been used as a reagent for the detection of metal ions and as a fluorescent probe for the detection of DNA and RNA.
Mécanisme D'action
The mechanism of action of 6-DCPF is not fully understood. However, it is believed that 6-DCPF binds to the active site of the COX-2 enzyme and inhibits its activity. This inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-DCPF are still being studied. However, it is believed that 6-DCPF has anti-inflammatory, analgesic, and antipyretic effects. In addition, 6-DCPF has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-DCPF in laboratory experiments is its relatively low cost and availability. 6-DCPF is also relatively easy to synthesize and can be used in a variety of experiments. However, 6-DCPF is not very stable and can degrade over time. In addition, 6-DCPF can be toxic and should be handled with care.
Orientations Futures
The potential applications of 6-DCPF are still being explored. One potential future direction is to investigate the use of 6-DCPF as an anti-cancer agent. In addition, 6-DCPF could be used to study the structure and function of proteins involved in inflammation and pain perception. Furthermore, 6-DCPF could be used as a fluorescent probe for the detection of DNA and RNA. Finally, 6-DCPF could be used as a reagent for the detection of metal ions.
Méthodes De Synthèse
6-DCPF can be synthesized from the reaction of 3,5-dichloroaniline with formaldehyde in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures (typically around 100°C) and requires stirring for several hours. The reaction yields a mixture of 6-DCPF and other by-products, which can be separated by column chromatography.
Propriétés
IUPAC Name |
3-(3,5-dichlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-4-9(5-11(15)6-10)12-3-1-2-8(7-16)13(12)17/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAFBJLKHYOXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685288 |
Source


|
| Record name | 3',5'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1261892-18-5 |
Source


|
| Record name | 3',5'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)












![6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378672.png)